Deutetrabenazine Deutetrabenazine Deutetrabenazine, also known as SD-809 and Tetrabenazine-d6, is an investigational, oral, small-molecule inhibitor of vesicular monoamine 2 transporter, or VMAT2, that is designed to regulate the levels of a specific neurotransmitter, dopamine, in the brain. Deutetrabenazine is a deuterated tetrabenazine. SD-809 is being developed for the treatment of chorea associated with Huntington’s disease, a neurodegenerative movement disorder that impacts cognition, behavior, and movements. Teva is investigating the broad potential of SD-809 for treating additional movements disorders such as tardive dyskinesia and tics associated with Tourette syndrome.
Brand Name: Vulcanchem
CAS No.: 1392826-25-3
VCID: VC0525747
InChI: InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m1/s1/i3D3,4D3
SMILES: CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Molecular Formula: C19H21D6NO3
Molecular Weight: 323.4656

Deutetrabenazine

CAS No.: 1392826-25-3

Inhibitors

VCID: VC0525747

Molecular Formula: C19H21D6NO3

Molecular Weight: 323.4656

Purity: >98% (or refer to the Certificate of Analysis)

Deutetrabenazine - 1392826-25-3

CAS No. 1392826-25-3
Product Name Deutetrabenazine
Molecular Formula C19H21D6NO3
Molecular Weight 323.4656
IUPAC Name (3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Standard InChI InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m1/s1/i3D3,4D3
Standard InChIKey MKJIEFSOBYUXJB-VFJJUKLQSA-N
SMILES CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Appearance Solid powder
Description Deutetrabenazine, also known as SD-809 and Tetrabenazine-d6, is an investigational, oral, small-molecule inhibitor of vesicular monoamine 2 transporter, or VMAT2, that is designed to regulate the levels of a specific neurotransmitter, dopamine, in the brain. Deutetrabenazine is a deuterated tetrabenazine. SD-809 is being developed for the treatment of chorea associated with Huntington’s disease, a neurodegenerative movement disorder that impacts cognition, behavior, and movements. Teva is investigating the broad potential of SD-809 for treating additional movements disorders such as tardive dyskinesia and tics associated with Tourette syndrome.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms SD809; SD-809; SD 809; GTPL8707; GTPL-8707; GTPL 8707; Deutetrabenazine; Tetrabenazine-d6; Austedo
Reference 1: Claassen DO, Philbin M, Carroll B. Deutetrabenazine for tardive dyskinesia and chorea associated with Huntington's disease: a review of clinical trial data. Expert Opin Pharmacother. 2019 Dec;20(18):2209-2221. doi: 10.1080/14656566.2019.1674281. Epub 2019 Oct 15. PubMed PMID: 31613641.
2: Aggarwal S, Serbin M, Yonan C. Indirect treatment comparison of valbenazine and deutetrabenazine efficacy and safety in tardive dyskinesia. J Comp Eff Res. 2019 Oct;8(13):1077-1088. doi: 10.2217/cer-2019-0059. Epub 2019 Aug 29. PubMed PMID: 31464152.
3: Fernandez HH, Stamler D, Davis MD, Factor SA, Hauser RA, Jimenez-Shahed J, Ondo WG, Jarskog LF, Woods SW, Bega D, LeDoux MS, Shprecher DR, Anderson KE. Long-term safety and efficacy of deutetrabenazine for the treatment of tardive dyskinesia. J Neurol Neurosurg Psychiatry. 2019 Dec;90(12):1317-1323. doi: 10.1136/jnnp-2018-319918. Epub 2019 Jul 10. PubMed PMID: 31296586.
4: Patel RS, Mansuri Z, Motiwala F, Saeed H, Jannareddy N, Patel H, Zafar MK. A systematic review on treatment of tardive dyskinesia with valbenazine and deutetrabenazine. Ther Adv Psychopharmacol. 2019 May 20;9:2045125319847882. doi: 10.1177/2045125319847882. eCollection 2019. Review. PubMed PMID: 31205680; PubMed Central PMCID: PMC6535739.
5: Dean L. Deutetrabenazine Therapy and CYP2D6 Genotype. 2019 May 1. In: Pratt V, McLeod H, Rubinstein W, Dean L, Kattman B, Malheiro A, editors. Medical Genetics Summaries [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK540716/ PubMed PMID: 31046213.
6: Niemann N, Jimenez-Shahed J. Deutetrabenazine in the treatment of tardive dyskinesia. Neurodegener Dis Manag. 2019 Apr;9(2):59-71. doi: 10.2217/nmt-2018-0042. Epub 2019 Jan 31. PubMed PMID: 30702019.
7: Richard A, Frank S. Deutetrabenazine in the treatment of Huntington's disease. Neurodegener Dis Manag. 2019 Feb;9(1):31-37. doi: 10.2217/nmt-2018-0040. Epub 2019 Jan 9. PubMed PMID: 30624137.
8: Skaff R. Valbenazine and Deutetrabenazine as possible treatments for neuroleptic-induced supersensitivity psychosis and antipsychotic dependence. CNS Spectr. 2019 Aug;24(4):352-353. doi: 10.1017/S1092852918001116. Epub 2018 Nov 21. PubMed PMID: 30458899.
9: Stahl SM. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? CNS Spectr. 2018 Aug;23(4):239-247. doi: 10.1017/S1092852918001219. Review. PubMed PMID: 30160230.
10: Touma KTB, Scarff JR. Valbenazine and Deutetrabenazine for Tardive Dyskinesia. Innov Clin Neurosci. 2018 Jun 1;15(5-6):13-16. Review. PubMed PMID: 30013814; PubMed Central PMCID: PMC6040721.
11: Bashir H, Jankovic J. Deutetrabenazine for the treatment of Huntington's chorea. Expert Rev Neurother. 2018 Aug;18(8):625-631. doi: 10.1080/14737175.2018.1500178. Epub 2018 Jul 17. Review. PubMed PMID: 29996061.
12: Deutetrabenazine (Austedo) for Huntington's chorea and tardive dyskinesia. Med Lett Drugs Ther. 2018 Apr 23;60(1545):65-68. PubMed PMID: 29667946.
13: Dean M, Sung VW. Review of deutetrabenazine: a novel treatment for chorea associated with Huntington's disease. Drug Des Devel Ther. 2018 Feb 15;12:313-319. doi: 10.2147/DDDT.S138828. eCollection 2018. Review. PubMed PMID: 29497277; PubMed Central PMCID: PMC5818866.
14: Rodrigues FB, Duarte GS, Costa J, Ferreira JJ, Wild EJ. Meta-research metrics matter: letter regarding article "indirect tolerability comparison of Deutetrabenazine and Tetrabenazine for Huntington disease". J Clin Mov Disord. 2017 Nov 22;4:19. doi: 10.1186/s40734-017-0067-x. eCollection 2017. PubMed PMID: 29201386; PubMed Central PMCID: PMC5698972.
15: Heo YA, Scott LJ. Deutetrabenazine: A Review in Chorea Associated with Huntington's Disease. Drugs. 2017 Nov;77(17):1857-1864. doi: 10.1007/s40265-017-0831-0. Review. PubMed PMID: 29080203.
16: Citrome L. Deutetrabenazine for tardive dyskinesia: A systematic review of the efficacy and safety profile for this newly approved novel medication-What is the number needed to treat, number needed to harm and likelihood to be helped or harmed? Int J Clin Pract. 2017 Nov;71(11). doi: 10.1111/ijcp.13030. Epub 2017 Oct 12. Review. PubMed PMID: 29024264.
17: Rodrigues FB, Duarte GS, Costa J, Ferreira JJ, Wild EJ. Tetrabenazine Versus Deutetrabenazine for Huntington's Disease: Twins or Distant Cousins? Mov Disord Clin Pract. 2017 Jul-Aug;4(4):582-585. doi: 10.1002/mdc3.12483. Epub 2017 Mar 29. PubMed PMID: 28920068; PubMed Central PMCID: PMC5573977.
18: Frank S, Stamler D, Kayson E, Claassen DO, Colcher A, Davis C, Duker A, Eberly S, Elmer L, Furr-Stimming E, Gudesblatt M, Hunter C, Jankovic J, Kostyk SK, Kumar R, Loy C, Mallonee W, Oakes D, Scott BL, Sung V, Goldstein J, Vaughan C, Testa CM; Huntington Study Group/Alternatives for Reducing Chorea in Huntington Disease Investigators. Safety of Converting From Tetrabenazine to Deutetrabenazine for the Treatment of Chorea. JAMA Neurol. 2017 Aug 1;74(8):977-982. doi: 10.1001/jamaneurol.2017.1352. Erratum in: JAMA Neurol. 2018 Jan 1;75(1):133. PubMed PMID: 28692723; PubMed Central PMCID: PMC5710322.
19: Anderson KE, Stamler D, Davis MD, Factor SA, Hauser RA, Isojärvi J, Jarskog LF, Jimenez-Shahed J, Kumar R, McEvoy JP, Ochudlo S, Ondo WG, Fernandez HH. Deutetrabenazine for treatment of involuntary movements in patients with tardive dyskinesia (AIM-TD): a double-blind, randomised, placebo-controlled, phase 3 trial. Lancet Psychiatry. 2017 Aug;4(8):595-604. doi: 10.1016/S2215-0366(17)30236-5. Epub 2017 Jun 28. PubMed PMID: 28668671.
20: Fernandez HH, Factor SA, Hauser RA, Jimenez-Shahed J, Ondo WG, Jarskog LF, Meltzer HY, Woods SW, Bega D, LeDoux MS, Shprecher DR, Davis C, Davis MD, Stamler D, Anderson KE. Randomized controlled trial of deutetrabenazine for tardive dyskinesia: The ARM-TD study. Neurology. 2017 May 23;88(21):2003-2010. doi: 10.1212/WNL.0000000000003960. Epub 2017 Apr 26. PubMed PMID: 28446646; PubMed Central PMCID: PMC5440239.
PubChem Compound 73437646
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator